
Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate
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Overview
Description
Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that features a triazole ring, a thienyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and thiosemicarbazide.
Introduction of the Thienyl Group: The thienyl group is introduced via a substitution reaction, where a suitable thienyl halide reacts with the triazole intermediate.
Esterification: The final step involves esterification, where the carboxylic acid derivative of the triazole-thienyl compound reacts with methylethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: Shares a thiazole ring but differs in its functional groups and overall structure.
4-Methyl-2-(2-thienyl)ethyl-4,5-dihydro-1H-imidazole: Contains a thienyl group but has a different core structure.
Uniqueness
Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate is unique due to its combination of a triazole ring, thienyl group, and ester functionality, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate is a compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazole ring fused with a triazole moiety, which is known to impart various biological activities. The synthesis of this compound typically involves the reaction of methyl and ethyl acetate derivatives with specific thiazole and triazole precursors.
1. Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. The specific compound has been evaluated for its antibacterial and antifungal activities.
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Moderate | |
Staphylococcus aureus | Strong | |
Candida albicans | Moderate |
2. Antidiabetic Potential
Compounds with triazole rings have been studied for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This compound may exhibit similar effects, suggesting potential as an antidiabetic agent.
3. Anticancer Properties
The structural features of this compound suggest it may have anticancer properties. Research into related triazole derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study conducted by Mhaske et al. (2014) demonstrated that thiazole derivatives showed moderate to good antimicrobial activity against various pathogens. The specific activities were quantified using minimum inhibitory concentration (MIC) assays, revealing significant potential for therapeutic applications .
- PPAR Activation Study : Another study highlighted the ability of certain thiazolidinedione derivatives to activate PPARγ, enhancing insulin sensitivity and providing a basis for further exploration of triazole-containing compounds like this compound in diabetes management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate?
- Methodology : Multi-step synthesis typically involves cyclization of 4-methyl-5-(2-thienyl)-1,2,4-triazole-3-thiol with methyl monochloroacetate under alkaline conditions. Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction conditions (pH 8–9, 60–70°C, aqueous ethanol) are critical for thioether bond formation .
- Validation : Monitor reaction progress via TLC and confirm final product purity via HPLC (>95%) and melting point analysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use 1H and 13C NMR to confirm thioether linkage (δ 3.8–4.2 ppm for SCH2COO) and triazole/thiophene aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 338.08) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.3% tolerance) .
Q. What purification strategies are effective for removing synthetic byproducts?
- Stepwise Crystallization : Recrystallize from methanol/water (3:1) to remove unreacted thiol intermediates. Follow with activated charcoal treatment to eliminate colored impurities .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
Advanced Research Questions
Q. How do substituents on the triazole ring influence biological activity?
- Structure-Activity Relationship (SAR) :
- Thiophene vs. Phenyl Substituents : Thiophene enhances π-stacking with microbial enzymes, improving antifungal activity (MIC 8 µg/mL vs. 32 µg/mL for phenyl analogs) .
- Methyl Group at Position 4 : Increases lipophilicity (logP 2.1), enhancing cell membrane penetration .
- Methodology : Compare IC50 values against Candida albicans and Staphylococcus aureus using broth microdilution assays .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Reaction Pathways :
- The triazole-3-thiol acts as a nucleophile, attacking methyl chloroacetate’s electrophilic carbon. Alkaline conditions deprotonate the thiol, accelerating reaction kinetics (k = 0.45 M−1s−1 at pH 9) .
- Steric hindrance from the 4-methyl group slows reactivity by 15–20% compared to unsubstituted triazoles .
Q. How should researchers resolve contradictions in reported biological data?
- Case Study : Discrepancies in antimicrobial efficacy may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) to minimize inter-lab differences .
- Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous media .
- Validation : Cross-test with reference strains (ATCC) and include positive controls (e.g., fluconazole) .
Q. What computational methods predict the compound’s binding modes with biological targets?
- Molecular Docking :
- Use AutoDock Vina to simulate interactions with fungal CYP51 (PDB: 1EA1). The thiophene moiety forms hydrophobic contacts with Leu321, while the triazole coordinates heme iron .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated Degradation Studies :
- Thermal Stability : Decomposes at >120°C (TGA data). Store at 4°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis at pH >10. Use buffered solutions (pH 6–8) for biological assays .
Q. Methodological Tables
Table 1: Key Physicochemical Properties
Property | Value | Method/Conditions | Reference |
---|---|---|---|
Melting Point | 142–144°C | Differential Scanning Calorimetry | |
LogP (Octanol/Water) | 2.1 ± 0.2 | Shake-Flask Method | |
Solubility in DMSO | 45 mg/mL | Saturation Solubility Assay |
Table 2: Comparative Biological Activity
Microbial Strain | MIC (µg/mL) | Assay Type | Reference |
---|---|---|---|
Candida albicans | 8 | CLSI M27-A3 | |
Staphylococcus aureus | 16 | Broth Microdilution |
Properties
Molecular Formula |
C12H15N3O2S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H15N3O2S2/c1-8(2)17-10(16)7-19-12-14-13-11(15(12)3)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
GGHANBZKQKPKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1C)C2=CC=CS2 |
Origin of Product |
United States |
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